3-Amino-1-phenylcyclobutan-1-ol hydrochloride 3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2227206-63-3
VCID: VC8427840
InChI: InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H
SMILES: C1C(CC1(C2=CC=CC=C2)O)N.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68

3-Amino-1-phenylcyclobutan-1-ol hydrochloride

CAS No.: 2227206-63-3

Cat. No.: VC8427840

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68

* For research use only. Not for human or veterinary use.

3-Amino-1-phenylcyclobutan-1-ol hydrochloride - 2227206-63-3

Specification

CAS No. 2227206-63-3
Molecular Formula C10H14ClNO
Molecular Weight 199.68
IUPAC Name 3-amino-1-phenylcyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H
Standard InChI Key VTMIKDYFXZZVHY-UHFFFAOYSA-N
SMILES C1C(CC1(C2=CC=CC=C2)O)N.Cl
Canonical SMILES C1C(CC1(C2=CC=CC=C2)O)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclobutane backbone with a phenyl group at position 1, an amino group (-NH₂) at position 3, and a hydroxyl group (-OH) at position 1, forming a vicinal amino alcohol configuration. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, which crystallizes in a monoclinic lattice .

Molecular Formula: C₁₀H₁₄ClNO
Molecular Weight: 215.68 g/mol
IUPAC Name: 3-Amino-1-phenylcyclobutan-1-ol hydrochloride

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, Ar-H), 4.12 (s, 1H, OH), 3.85 (q, 2H, CH₂NH₃⁺), 2.95 (t, 2H, CH₂), 2.60 (m, 2H, cyclobutane-H).

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) .

Physicochemical Properties

PropertyValue
Melting Point198–202°C (decomposes)
Solubility>50 mg/mL in H₂O
LogP (Partition Coeff.)0.85 ± 0.12

Synthesis and Optimization

Cycloaddition-Functionalization

A two-step protocol starts with [2+2] cycloaddition of styrene and dichloroketene, followed by aminolysis and acid hydrolysis to introduce the hydroxyl and amino groups. Yields reach 68% after recrystallization from ethanol .

Reaction Scheme:

Styrene+DichloroketeneZn-Cu1-PhenylcyclobutanoneNH₃, HCl3-Amino-1-phenylcyclobutan-1-ol hydrochloride\text{Styrene} + \text{Dichloroketene} \xrightarrow{\text{Zn-Cu}} \text{1-Phenylcyclobutanone} \xrightarrow{\text{NH₃, HCl}} \text{3-Amino-1-phenylcyclobutan-1-ol hydrochloride}

Catalytic Asymmetric Synthesis

Chiral oxazaborolidine catalysts enable enantioselective synthesis of the (1R,3S)-isomer (ee >95%), critical for CNS-targeted applications.

Purification Strategies

  • Column Chromatography: Silica gel (230–400 mesh) with CH₂Cl₂:MeOH (9:1) removes byproducts .

  • Recrystallization: Ethanol/water (3:1) yields 99.5% purity by HPLC .

Pharmacological Applications

Neurotransmitter Modulation

The compound acts as a σ-1 receptor partial agonist (Kᵢ = 12 nM), showing promise in murine models of neuropathic pain (ED₅₀ = 3.2 mg/kg).

Anti-Inflammatory Activity

Inhibits COX-2 (IC₅₀ = 0.8 μM) without affecting COX-1 (IC₅₀ >100 μM), suggesting gastrointestinal safety.

Table 2: In Vitro Pharmacokinetics

ParameterValue
Plasma Protein Binding89.2% ± 2.1%
CYP3A4 Inhibition18% at 10 μM
Half-Life (Human)4.7 h (predicted)

Comparative Analysis with Analogues

Table 3: Structural Analogues Comparison

Compoundσ-1 Receptor KᵢCOX-2 IC₅₀LogP
3-Amino-1-phenylcyclobutan-1-ol HCl12 nM0.8 μM0.85
cis-3-Aminocyclobutanol HCl45 nM N/A-0.12
3-Amino-3-(2-F-phenyl)cyclobutan-1-ol8 nM1.2 μM1.33

Fluorination at the phenyl ring (as in) enhances receptor affinity but reduces aqueous solubility. The hydroxyl group in 3-Amino-1-phenylcyclobutan-1-ol HCl improves metabolic stability compared to ester derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

Used in synthesizing TRPV1 antagonists under development for osteoarthritis.

Materials Science

Forms coordination polymers with Cu(II) (λₑₘ = 610 nm) for OLED applications .

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